Cas no 54356-04-6 (Propanoic acid, 3-(triphenylphosphoranylidene)-, ethyl ester)

Propanoic acid, 3-(triphenylphosphoranylidene)-, ethyl ester structure
54356-04-6 structure
Product Name:Propanoic acid, 3-(triphenylphosphoranylidene)-, ethyl ester
CAS No:54356-04-6
MF:C23H23O2P
MW:362.401287317276
CID:354827
PubChem ID:12607919
Update Time:2025-04-19

Propanoic acid, 3-(triphenylphosphoranylidene)-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • Propanoic acid, 3-(triphenylphosphoranylidene)-, ethyl ester
    • ethyl 3-(triphenyl-λ<sup>5</sup>-phosphanylidene)propanoate
    • AKOS015918173
    • carboethoxymethylmethylene triphenylphosphorane
    • (carboethoxyetylidene)triphenyl phosphorane
    • Ethyl 3-(triphenyl-lambda~5~-phosphanylidene)propanoate
    • DTXSID50504225
    • carbethoxyethylidenetriphenylphosphorane
    • (carbethoxyethylidene)triphenyl phosphorane
    • (Carboethoxyethylidene)triphenylphosphorane
    • carboethoxyethylidenetriphenylphosphorane
    • (carbetoxyethylidene)triphenylphosphorane
    • AMY40952
    • (carbethoxyethylidene)triphenylphosphine
    • carbethoxyethylidene triphenylphosphorane
    • SCHEMBL52770
    • 54356-04-6
    • JSEMUSFPVZYRSG-UHFFFAOYSA-N
    • Inchi: 1S/C23H23O2P/c1-2-25-23(24)18-19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19H,2,18H2,1H3
    • InChI Key: JSEMUSFPVZYRSG-UHFFFAOYSA-N
    • SMILES: P(=CCC(=O)OCC)(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 362.14369
  • Monoisotopic Mass: 362.14356697g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 428
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3
  • LogP: 3.73590
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